Enhanced Lipophilicity and Conformational Freedom Versus N2,N4-Diphenyl-5-fluoropyrimidine-2,4-diamine
The target compound's N4-benzyl substitution introduces a methylene spacer and an additional rotatable bond compared to the directly linked N4-phenyl group in the reference compound 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine [1]. This results in a calculated XLogP3-AA value of 4.7 for the target compound versus approximately 3.8–4.0 for the diphenyl analog (estimated based on the absence of the bromine atom) [1][2]. The increased lipophilicity and rotatable bond count (5 vs. 4 in the diphenyl analog) can translate to differential membrane permeability and target binding kinetics, critical for lead optimization campaigns [3].
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.7 (PubChem computed) |
| Comparator Or Baseline | 5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamine: estimated ~3.8–4.0 (based on unsubstituted phenyl rings) |
| Quantified Difference | ΔlogP ≈ +0.7 to +0.9 units |
| Conditions | In silico prediction by PubChem (XLogP3 algorithm); comparator value estimated from structural analogy |
Why This Matters
A logP difference of ~0.9 units implies the target compound is approximately 8-fold more lipophilic, directly impacting solubility, permeability, and protein binding—key parameters for cellular assay performance and in vivo PK profiling.
- [1] PubChem. N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine. CID 118798872. Computed Properties: XLogP3-AA = 4.7, Rotatable Bond Count = 5. Accessed 2026-05-06. View Source
- [2] PubChem. 5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamine (CID estimation from analog data). View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
